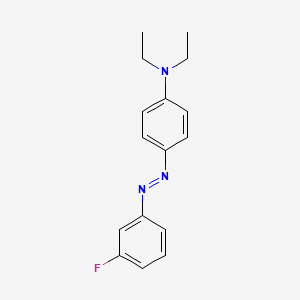

4-(Diethylamino)-3'-fluoroazobenzene

説明

4-(Diethylamino)-3'-fluoroazobenzene is an azobenzene derivative characterized by a diethylamino group at the para position of one benzene ring and a fluorine atom at the meta position of the adjacent ring. Azobenzene derivatives are widely studied for their photoresponsive properties, which make them valuable in molecular switches, optoelectronic devices, and drug delivery systems. The diethylamino group enhances electron-donating capacity, while the fluorine substituent introduces steric and electronic effects that modulate isomerization kinetics and thermal stability.

特性

CAS番号 |

107880-07-9 |

|---|---|

分子式 |

C16H18FN3 |

分子量 |

271.33 g/mol |

IUPAC名 |

N,N-diethyl-4-[(3-fluorophenyl)diazenyl]aniline |

InChI |

InChI=1S/C16H18FN3/c1-3-20(4-2)16-10-8-14(9-11-16)18-19-15-7-5-6-13(17)12-15/h5-12H,3-4H2,1-2H3 |

InChIキー |

WBAPZYAUNDQWNB-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-3’-fluoroazobenzene typically involves the diazotization of an aromatic amine followed by a coupling reaction with a suitable aromatic compound. One common method is as follows:

Diazotization: The starting material, 4-(Diethylamino)aniline, is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with 3-fluoroaniline in an alkaline medium to form the desired azobenzene compound.

The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(Diethylamino)-3’-fluoroazobenzene may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems ensures consistent product quality and minimizes the risk of side reactions.

化学反応の分析

Types of Reactions

4-(Diethylamino)-3’-fluoroazobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the azo group (N=N) can yield hydrazo compounds or amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

科学的研究の応用

4-(Diethylamino)-3’-fluoroazobenzene has a wide range of applications in scientific research:

Chemistry: Used as a photochromic dye in studies of molecular switches and light-responsive materials.

Biology: Employed in the development of photoresponsive biomolecules for controlled biological processes.

Medicine: Investigated for potential use in photodynamic therapy and drug delivery systems.

Industry: Utilized in the manufacture of optical data storage devices and sensors.

作用機序

The mechanism of action of 4-(Diethylamino)-3’-fluoroazobenzene is primarily based on its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the azo bond (N=N). This change in molecular conformation can alter the compound’s physical and chemical properties, such as color and solubility, enabling its use in various applications.

類似化合物との比較

Comparison with Similar Compounds

4-Dimethylaminoazobenzene

- Structural Differences: The dimethylamino group replaces diethylamino, reducing steric bulk and altering electron-donating capacity.

- Toxicity and Safety: 4-Dimethylaminoazobenzene is classified as highly toxic, requiring OSHA-mandated engineering controls (e.g., Class I Type B biological safety hoods) to prevent skin/eye exposure.

Oxybutynin Hydrochloride

- Functional Group Similarity: Both compounds feature a diethylamino moiety, but oxybutynin incorporates it into an esterified alkyne chain.

- Physicochemical Properties: Oxybutynin HCl is highly soluble in water and ethanol (99.5%), with a melting point of 124–129°C. The fluorine in 4-(Diethylamino)-3'-fluoroazobenzene likely reduces solubility in polar solvents compared to oxybutynin but enhances thermal stability due to halogen effects.

Fluorinated Azepines (e.g., 5-Fluoro-2-(diethylamino)-3,4,5-didehydroazepine)

- Reactivity : Fluorinated azepines react with t-butyllithium to yield alkylated products (e.g., 4- and 5-t-butyl derivatives) in a 2.5:1 ratio, independent of the halogen substituent (F or Cl).

- Comparison: The fluorine in 4-(Diethylamino)-3'-fluoroazobenzene may similarly stabilize intermediates during synthesis, though its planar aromatic system likely exhibits distinct isomerization kinetics compared to non-aromatic azepines.

Amiodarone Hydrochloride

- Structural Contrast: Amiodarone contains a diethylaminoethoxy group linked to a benzofuran-iodinated ketone.

- Functional Impact: The diethylaminoethoxy group in amiodarone enhances cardiac tissue targeting, whereas the fluorine in 4-(Diethylamino)-3'-fluoroazobenzene primarily modulates electronic properties for optical applications.

Key Research Findings

- Synthetic Pathways: Fluorinated azobenzenes like 4-(Diethylamino)-3'-fluoroazobenzene may form didehydroazepine intermediates during base-mediated reactions, similar to halogenoazepine derivatives.

- Safety Profiles: Diethylamino-containing compounds often require stringent handling protocols, though specific guidelines for 4-(Diethylamino)-3'-fluoroazobenzene remain undefined compared to dimethylamino analogs.

- Thermal and Optical Stability : Fluorine substitution is predicted to enhance thermal stability and redshift absorption spectra, critical for photodynamic therapies.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。